![molecular formula C5H10ClN3 B3039983 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 1431965-39-7](/img/structure/B3039983.png)
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pale-yellow to yellow to brown solid .
Synthesis Analysis
The synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl-1H-pyrazol-3-amine is C5H9N3. It has a molecular weight of 111.15 .Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazol-3-amine has a density of 1.2±0.1 g/cm3, a boiling point of 234.7±20.0 °C at 760 mmHg, and a flash point of 95.8±21.8 °C . It has a polar surface area of 44 Å2 and a molar volume of 94.7±7.0 cm3 .Scientific Research Applications
Antiparasitic Agents
Leishmaniasis Treatment: Recent studies have highlighted the antipromastigote activity of compound 13, a derivative of 1,5-Dimethyl-1H-pyrazol-3-amine. Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, an enzyme crucial for Leishmania parasites. This suggests its potential as an antileishmanial agent.
Safety and Hazards
1,5-Dimethyl-1H-pyrazol-3-amine has hazard statements H302, H312, H332, and precautionary statements P280 . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, a group to which this compound belongs, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities , implying that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound’s water solubility at 25°c is estimated to be 6777e+004 mg/L , which could potentially influence its bioavailability.
Result of Action
Similar compounds have shown significant antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound’s physical form is a pale-yellow to yellow to brown solid, and it is stored in a refrigerator . These factors could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRMNXXMVSSSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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